Balcinrenone

Beschreibung

BALCINRENONE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a mineralocorticoid receptor (MR) antagonist

Structure

3D Structure

Eigenschaften

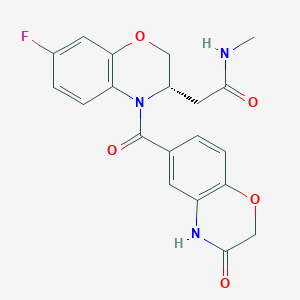

IUPAC Name |

2-[(3S)-7-fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKYLPOPYYLTNW-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1850385-64-6 |

Source

|

| Record name | AZD-9977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1850385646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-9977 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BALCINRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C9UKZ0CYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Balcinrenone (AZD9977): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balcinrenone, also known as AZD9977, is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator. It is currently under development for the treatment of chronic kidney disease (CKD) and heart failure, often in combination with the SGLT2 inhibitor dapagliflozin. This compound is designed to provide the organ-protective benefits of mineralocorticoid receptor antagonism while mitigating the risk of hyperkalemia, a common and potentially serious side effect of traditional MR antagonists like spironolactone (B1682167) and eplerenone (B1671536). This document provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

This compound functions by directly binding to the mineralocorticoid receptor, a nuclear hormone receptor that plays a critical role in regulating sodium and potassium balance, blood pressure, inflammation, and fibrosis.[1][2] Unlike traditional MR antagonists, this compound is a selective MR modulator, meaning it interacts with the receptor in a unique way that differentiates its downstream effects.

Preclinical studies have demonstrated that this compound acts as a partial antagonist of the MR.[3] In the presence of aldosterone (B195564), the primary ligand for the MR, this compound competitively inhibits the receptor's activation. However, it does not completely abolish MR activity, suppressing it by approximately 69% in reporter gene assays.[3] This partial antagonism is attributed to a distinct binding mode that induces a unique conformational change in the MR. This altered conformation leads to a different pattern of recruitment for transcriptional co-factor peptides compared to full antagonists like eplerenone.[3]

This selective modulation is hypothesized to be the basis for this compound's differentiated safety profile. While it effectively blocks the pathological activation of the MR in non-epithelial tissues such as the heart and kidneys, thereby reducing inflammation and fibrosis, it has minimal impact on the MR's function in epithelial tissues responsible for electrolyte balance.[3][4] This tissue-selective activity is believed to uncouple the desired organ-protective effects from the undesirable effects on potassium excretion, thus lowering the risk of hyperkalemia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro activity of this compound with the established MR antagonist, eplerenone.

| Compound | Receptor | Binding Affinity (pKi) |

| This compound | MR | 7.5 |

| GR | 5.4 | |

| PR | 4.6 | |

| AR | <4.5 | |

| Eplerenone | MR | 7.9 |

| GR | 5.2 | |

| PR | 5.7 | |

| AR | 6.4 |

-

MR: Mineralocorticoid Receptor; GR: Glucocorticoid Receptor; PR: Progesterone (B1679170) Receptor; AR: Androgen Receptor. Data from Bamberg K, et al. (2018).[3]

| Compound | Assay | IC50 (µM) | Species |

| This compound | Aldosterone-activated MR Reporter Gene | 0.28 | Human |

| Aldosterone-activated MR Reporter Gene | 0.08 | Mouse | |

| Aldosterone-activated MR Reporter Gene | 0.08 | Rat | |

| Eplerenone | Aldosterone-activated MR Reporter Gene | 0.34 | Human |

| Aldosterone-activated MR Reporter Gene | 0.28 | Mouse | |

| Aldosterone-activated MR Reporter Gene | 0.23 | Rat |

-

Data from Bamberg K, et al. (2018).[3]

Signaling Pathway and Experimental Workflows

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the classical mineralocorticoid receptor signaling pathway and the point of intervention for this compound.

Caption: Mineralocorticoid receptor signaling and this compound's intervention.

Experimental Workflow: In Vivo Assessment of Organ Protection

The diagram below outlines the typical workflow for preclinical studies evaluating the organ-protective effects of this compound in animal models of kidney disease.

Caption: Workflow for in vivo organ protection studies of this compound.

Detailed Experimental Methodologies

Ligand Binding Assays

-

Objective: To determine the binding affinity of this compound and eplerenone to the human mineralocorticoid (MR), glucocorticoid (GR), progesterone (PR), and androgen (AR) receptors.

-

Methodology:

-

The ligand-binding domains of the respective receptors were used.

-

A scintillation proximity assay was employed.

-

Radiolabeled ligands ([3H]-aldosterone for MR, [3H]-dexamethasone for GR, [3H]-progesterone for PR, and [3H]-testosterone for AR) were incubated with the receptor domains in the presence of varying concentrations of the test compounds (this compound or eplerenone).

-

The displacement of the radioligand by the test compound was measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) was determined.

-

The Ki (inhibitory constant) was calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Reporter Gene Assays

-

Objective: To characterize the functional activity of this compound and eplerenone on the human, mouse, and rat mineralocorticoid receptors.

-

Methodology:

-

Human U2-OS osteosarcoma cells were transiently co-transfected with a plasmid expressing the full-length mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter.

-

Transfected cells were incubated with a fixed concentration of aldosterone (0.1 nM) to activate the MR, along with varying concentrations of this compound or eplerenone.

-

After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.

-

The concentration of the antagonist that inhibited 50% of the aldosterone-induced luciferase activity (IC50) was determined.

-

To assess agonist activity, the compounds were tested in the absence of aldosterone.

-

In Vivo Organ Protection Study in a Rat Model of Aldosterone-Induced Renal Injury

-

Objective: To evaluate the ability of this compound to protect the kidneys from damage in a model of mineralocorticoid-driven hypertension and renal injury.

-

Animal Model:

-

Male Sprague-Dawley rats underwent uninephrectomy (surgical removal of one kidney) to exacerbate renal injury.

-

The rats were implanted with osmotic minipumps for continuous infusion of aldosterone.

-

The animals were maintained on a high-salt diet to further promote hypertension and renal damage.

-

-

Treatment:

-

Following a period of disease induction, the rats were randomized to receive either vehicle control, this compound, or eplerenone.

-

The compounds were administered as a food admixture for a period of 4 weeks.

-

-

Endpoints:

-

Urinary Albumin-to-Creatinine Ratio (UACR): Urine was collected over a 24-hour period at the end of the study to assess albuminuria, a key marker of kidney damage.

-

Kidney Histopathology: At the end of the treatment period, the remaining kidney was harvested, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess the degree of renal fibrosis and glomerulosclerosis.

-

Conclusion

This compound is a selective mineralocorticoid receptor modulator with a distinct mechanism of action compared to traditional MR antagonists. Its partial antagonism and unique interaction with the MR lead to a separation of its organ-protective effects from its influence on electrolyte handling in preclinical models. This differentiated profile suggests that this compound may offer a safer therapeutic option for patients with chronic kidney disease and heart failure who are at an increased risk of hyperkalemia. The ongoing clinical development of this compound will further elucidate its efficacy and safety in these patient populations.

References

- 1. PLOS ONE (Public Library of Science) | 316830 Publications | 2098352 Citations | Top authors | Related journals [scispace.com]

- 2. PLOS One [journals.plos.org]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 4. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

AZD9977: A Technical Whitepaper on a Novel Selective Mineralocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD9977 (also known as balcinrenone) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of heart failure and chronic kidney disease.[1][2] Unlike traditional MR antagonists (MRAs), AZD9977 exhibits a unique partial antagonist profile.[3][4] This distinct mechanism of action is hypothesized to provide organ-protective benefits comparable to existing MRAs like eplerenone (B1671536) and spironolactone (B1682167), while mitigating the risk of hyperkalemia, a significant dose-limiting side effect of current therapies.[3][5][6] This document provides a comprehensive technical overview of AZD9977, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

The mineralocorticoid receptor is a ligand-activated transcription factor that plays a crucial role in regulating electrolyte and fluid balance, primarily in epithelial tissues like the kidneys.[7][8] However, excessive MR activation in non-epithelial tissues, such as the heart and blood vessels, is implicated in the pathophysiology of cardiovascular and renal diseases, promoting inflammation, fibrosis, and vascular injury.[3][7]

Traditional MRAs block the binding of aldosterone (B195564) to the MR, inhibiting its downstream signaling. While effective, this can lead to hyperkalemia by disrupting potassium excretion in the kidneys.[7] AZD9977 is designed to be a selective MR modulator, meaning it interacts with the MR in a way that is distinct from full antagonists.[3][9] Preclinical studies suggest that this unique binding mode results in a different pattern of co-factor recruitment to the MR complex, leading to tissue-selective effects.[3][9] The intended outcome is the antagonism of deleterious MR activity in the heart and kidneys without significantly impacting electrolyte homeostasis in the renal tubules, thus separating organ protection from the risk of hyperkalemia.[3][9]

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical MR signaling pathway and the proposed point of intervention for AZD9977.

Caption: Mineralocorticoid Receptor (MR) signaling pathway and AZD9977's point of modulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of AZD9977.

Table 1: In Vitro Pharmacology

| Parameter | Species/System | AZD9977 | Eplerenone | Reference(s) |

| MR Binding Affinity (pKi) | Human | 7.5 | ~7.5 | [1][10] |

| GR Binding Affinity (pKi) | Human | 5.4 | - | [1] |

| PR Binding Affinity (pKi) | Human | 4.6 | - | [1] |

| MR Antagonism (IC50) | Human (U2-OS cells) | 0.28 µM | - | [1] |

| MR Antagonism (IC50) | Mouse (LBD) | 0.08 µM | - | [1] |

| MR Antagonism (IC50) | Rat (LBD) | 0.08 µM | - | [1] |

| Max MR Inhibition | Human (U2-OS cells) | 69% (Partial Antagonist) | Full Antagonist | [1] |

Table 2: Phase I Pharmacokinetics in Healthy Male Volunteers (Multiple Ascending Doses)

| Dose | Tmax (median, hours) | Cmax & AUC | t½ (elimination) | Accumulation | Renal Clearance (L/hour) | Urinary Excretion (%) | Reference(s) |

| 50 mg | 0.50 - 0.84 | Approx. dose-proportional | Increased with dose | 1.2 - 1.7 fold | 5.9 - 6.5 | 24 - 37 | [11][12] |

| 150 mg | 0.50 - 0.84 | Approx. dose-proportional | Increased with dose | 1.2 - 1.7 fold | 5.9 - 6.5 | 24 - 37 | [11][12] |

| 300 mg | 0.50 - 0.84 | Approx. dose-proportional | Increased with dose | 1.2 - 1.7 fold | 5.9 - 6.5 | 24 - 37 | [11][12] |

Note: Dosing was twice daily from days 2-7 in this study.[11][12]

Table 3: Clinical Efficacy and Safety Markers

| Study Population | Treatment | Duration | Primary Endpoint | Result | Reference(s) |

| Healthy Volunteers | AZD9977 (50, 150, 300 mg) | 8 days | Serum Potassium & Urinary Electrolytes | No change | [11][12] |

| HFpEF/HFmrEF & Renal Impairment (eGFR 40-70) | AZD9977 (100-200 mg) vs. Spironolactone (25-50 mg) | 28 days | Relative change in Serum K+ | -0.3% (AZD9977 vs. Spironolactone) | [5][6][13] |

| HFpEF/HFmrEF & Renal Impairment (eGFR 40-70) | AZD9977 (100-200 mg) | 28 days | Median increase in plasma aldosterone | 89.8 pmol/L | [5][6][13] |

| HFpEF/HFmrEF & Renal Impairment (eGFR 40-70) | Spironolactone (25-50 mg) | 28 days | Median increase in plasma aldosterone | 67.4 pmol/L | [5][6][13] |

| Chronic Kidney Disease | AZD9977 + Dapagliflozin vs. Dapagliflozin alone | 12 weeks | Change in Urinary Albumin to Creatinine Ratio (UACR) | Superior reduction in albuminuria with combination | [2][14] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development of AZD9977.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional activity of AZD9977 at the mineralocorticoid and other steroid receptors.

-

Methodology:

-

Receptor Binding Assays:

-

Competition binding experiments were performed using recombinantly expressed human MR, glucocorticoid receptor (GR), and progesterone (B1679170) receptor (PR).[1]

-

A radiolabeled ligand (e.g., tritiated aldosterone for MR) is incubated with the receptor protein in the presence of varying concentrations of the test compound (AZD9977 or eplerenone).

-

The amount of radiolabeled ligand displaced by the test compound is measured to calculate the inhibitory constant (Ki), which is converted to pKi (-logKi).[10]

-

-

Reporter Gene Assays:

-

Human U2-OS osteosarcoma cells were engineered to express the full-length human MR and a luciferase reporter gene under the control of an MR-responsive promoter.[1]

-

Cells were stimulated with aldosterone to activate the MR, in the presence of increasing concentrations of AZD9977.

-

The antagonistic activity was measured by the reduction in luciferase expression, from which an IC50 value was determined.[1]

-

The partial antagonist nature was determined by the maximum percentage of inhibition achieved compared to a full antagonist.[1]

-

-

Preclinical In Vivo Models for Organ Protection

-

Objective: To evaluate the efficacy of AZD9977 in preventing kidney damage in established rodent models of chronic kidney disease.

-

Models:

-

Methodology:

-

Animals were randomized to receive vehicle, eplerenone, or varying doses of AZD9977, typically administered orally or mixed in food for a period of several weeks (e.g., 4 weeks).[1][9]

-

Primary Endpoints:

-

Albuminuria: Measured as the urinary albumin-to-creatinine ratio (UACR) from 24-hour urine collections.[1][3]

-

Kidney Histopathology: Kidney tissues were collected at the end of the study, sectioned, stained (e.g., with Periodic acid-Schiff), and scored by a pathologist blinded to the treatment groups to assess glomerular injury and fibrosis.[3][9]

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were collected to determine drug exposure levels, allowing for the correlation of efficacy with drug concentration.[10]

-

Clinical Trial Protocols

The clinical development of AZD9977 has involved several key studies, with workflows generally following the structure below.

Caption: Generalized workflow for the clinical development program of AZD9977.

-

Phase I Multiple Ascending Dose Study (Healthy Volunteers):

-

Design: Randomized, placebo-controlled study with cohorts receiving escalating doses (e.g., 50, 150, 300 mg).[11][12]

-

Dosing Regimen: Typically a single dose on Day 1, followed by twice-daily dosing for several days (e.g., Days 2-7), and a final single dose.[11][12]

-

Assessments: Serial blood sampling for pharmacokinetics (Cmax, Tmax, AUC, t½), safety and tolerability monitoring (adverse events, vital signs, ECGs), and pharmacodynamic assessments (serum aldosterone, serum potassium, urinary electrolytes).[11][12]

-

-

Phase Ib Study (Patients with Heart Failure and Renal Impairment):

-

Design: Open-label, randomized, parallel-group study comparing AZD9977 to an active comparator (spironolactone).[5][6]

-

Population: Patients with heart failure with preserved or mildly reduced ejection fraction (HFpEF/HFmrEF) and renal impairment (e.g., eGFR 40-70 mL/min/1.73m²).[5][6]

-

Dosing Regimen: Once-daily dosing for 28 days, with a planned up-titration at Day 14 if serum potassium levels remained below a specified threshold (e.g., ≤4.8 mmol/L).[13]

-

Assessments: The primary endpoint was the relative change in serum potassium from baseline to Day 28. Secondary and exploratory endpoints included changes in plasma aldosterone, renin, and fractional excretion of sodium and potassium.[5][6]

-

-

Phase IIb Study (Patients with Chronic Kidney Disease):

-

Design: Randomized, double-blind, active-controlled, multi-center study.[14][15]

-

Population: Patients with chronic kidney disease, with or without heart failure, and albuminuria.[14][15]

-

Intervention: Evaluation of multiple doses of AZD9977 in combination with a standard-of-care agent (e.g., dapagliflozin) compared to the standard-of-care agent alone.[14][15]

-

Assessments: The primary efficacy endpoint was the change in UACR over a 12-week treatment period. Safety, particularly changes in serum potassium and eGFR, was also closely monitored.[14][15]

-

Conclusion

AZD9977 is a selective mineralocorticoid receptor modulator with a distinct preclinical profile suggesting it can provide cardio-renal protection with a reduced risk of hyperkalemia compared to traditional MRAs.[3][9] Its partial antagonist activity at the MR appears to uncouple the beneficial effects in non-epithelial tissues from the effects on electrolyte handling in the kidney.[3] Early clinical data have confirmed target engagement, evidenced by increases in plasma aldosterone, and have supported its lower potential for causing hyperkalemia when compared directly with spironolactone in a high-risk patient population.[5][6] Ongoing and completed Phase IIb studies are further evaluating its efficacy in reducing albuminuria in patients with chronic kidney disease.[2][14] The collective data support the continued development of AZD9977 as a potentially safer alternative for MR modulation in patients with heart failure and chronic kidney disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (AZD9977) / AstraZeneca [delta.larvol.com]

- 3. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study to assess the safety, tolerability and pharmacokinetics of AZD9977 in Japanese healthy participants with single and multiple ascending dose administration [astrazenecaclinicaltrials.com]

- 5. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 8. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 10. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. Efficacy, Safety and Tolerability of AZD9977 and Dapagliflozin in Participants With Heart Failure and Chronic Kidney Disease [astrazenecaclinicaltrials.com]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Pharmacology of Balcinrenone: A Technical Guide

An In-depth Examination of a Novel Mineralocorticoid Receptor Modulator

Introduction

Balcinrenone (formerly AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator being developed for the treatment of heart failure and chronic kidney disease.[1][2][3] Pathophysiological activation of the MR is known to contribute to inflammation, fibrosis, and organ damage.[4] While traditional MR antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) are effective, their clinical utility is often limited by the risk of hyperkalemia, a mechanism-based side effect related to their impact on renal electrolyte excretion.[5] this compound is designed to differentiate from classical MRAs by providing organ protection while having a minimal effect on urinary electrolyte handling, potentially offering a safer therapeutic option for patients susceptible to hyperkalemia.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile.

Mechanism of Action

This compound functions as a partial antagonist of the mineralocorticoid receptor.[4] Unlike full antagonists such as eplerenone, this compound's interaction with the MR induces a unique conformational change in the receptor.[2] This distinct binding mode is thought to alter the recruitment of transcriptional co-activators, leading to a differential modulation of MR activity in various tissues.[2] Preclinical evidence suggests that this unique mechanism allows for the separation of the beneficial organ-protective effects in non-epithelial tissues (like the heart and kidneys) from the effects on electrolyte transport in renal epithelial cells, which are primarily responsible for potassium excretion.[2]

Below is a diagram illustrating the proposed mechanism of action of this compound in comparison to a full MR antagonist.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through a series of assays to determine its potency and selectivity for the mineralocorticoid receptor.

Receptor Binding and Functional Activity

This compound demonstrates potent binding to the human mineralocorticoid receptor. In functional assays, it acts as a partial antagonist, in contrast to the full antagonism exhibited by eplerenone.[4]

| Assay Type | Receptor | Species | Parameter | This compound | Eplerenone |

| Reporter Gene Assay | Mineralocorticoid Receptor (MR) | Human | IC50 | Similar to Eplerenone | - |

| Reporter Gene Assay | Mineralocorticoid Receptor (MR) | Human | % Antagonism | Partial | Full |

Table 1: In Vitro Functional Activity of this compound

Experimental Protocols

Reporter Gene Assay:

-

Cell Line: U2-OS cells.

-

Method: Cells were co-transfected with a plasmid containing the full-length human MR and a reporter plasmid where luciferase expression is driven by an MR-responsive element.

-

Procedure: Transfected cells were incubated with aldosterone to activate the MR, in the presence of varying concentrations of this compound or eplerenone.

-

Endpoint: Luciferase activity was measured to determine the extent of MR antagonism. The IC50 value represents the concentration of the compound that inhibits 50% of the aldosterone-induced luciferase activity.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted in rodent models of kidney disease to evaluate the organ-protective effects of this compound and its impact on electrolyte excretion.

Renal Protection in a Rat Model of Chronic Kidney Disease

In a model of aldosterone-induced renal injury in uni-nephrectomized rats on a high-salt diet, this compound demonstrated significant organ protection.

| Treatment Group | Dose | Urine Albumin to Creatinine (B1669602) Ratio (UACR) Reduction |

| This compound | Dose-dependent | Significant reduction compared to vehicle |

| Eplerenone | Dose-dependent | Significant reduction compared to vehicle |

Table 2: Efficacy of this compound in a Rat Model of Chronic Kidney Disease

Renal Protection in a Mouse Model of Diabetic Nephropathy

This compound was also effective in a uni-nephrectomized db/db mouse model, a model of diabetic nephropathy.

| Treatment Group | Dose | Outcome |

| This compound | - | Dose-dependent reduction in albuminuria and improved kidney histopathology |

| Eplerenone | - | Similar efficacy to this compound |

Table 3: Efficacy of this compound in a Mouse Model of Diabetic Nephropathy

Effects on Urinary Electrolyte Excretion in Rats

A key differentiating feature of this compound is its lack of acute effect on urinary sodium-to-potassium (Na+/K+) ratio in rats with elevated endogenous aldosterone levels.[4]

| Treatment Group | Dose | Acute Effect on Urinary Na+/K+ Ratio |

| This compound | Equivalent exposures to eplerenone | No significant effect |

| Eplerenone | - | Dose-dependent increase |

Table 4: Acute Effects of this compound on Urinary Electrolyte Excretion in Rats

The following diagram illustrates the experimental workflow for assessing the in vivo effects of this compound.

Experimental Protocols

Aldosterone-Induced Renal Injury Rat Model:

-

Animals: Male Sprague Dawley rats.

-

Procedure: Animals underwent unilateral nephrectomy and were administered aldosterone via osmotic minipumps. They were fed a high-salt diet containing either vehicle, this compound, or eplerenone for four weeks.

-

Endpoints: Urine albumin and creatinine were measured to determine the urine albumin-to-creatinine ratio (UACR). Kidney tissue was collected for histopathological analysis.

Acute Urinary Electrolyte Excretion Rat Model:

-

Animals: Conscious rats.

-

Procedure: Animals were placed on a low-salt diet for three days to increase endogenous aldosterone levels. They were then administered single oral doses of this compound or eplerenone.

-

Endpoint: Urine was collected, and sodium and potassium concentrations were measured to calculate the urinary Na+/K+ ratio.

Preclinical Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have shown that this compound is rapidly absorbed.[6] The area under the curve and maximum concentration are approximately dose-proportional.[6] Steady-state is achieved after 3-4 days of multiple dosing.[6]

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 0.50 - 0.84 hours |

| Renal Clearance | 5.9 - 6.5 L/hour |

| Fraction Excreted in Urine | 24 - 37% |

Table 5: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers

Conclusion

The preclinical data for this compound strongly support its profile as a novel, selective mineralocorticoid receptor modulator.[1][4] It demonstrates potent MR binding and partial antagonism in vitro.[4] In vivo, this compound provides organ protection in rodent models of kidney disease, with an efficacy comparable to the full MR antagonist eplerenone.[3][4] Critically, this organ protection is achieved without the acute effects on urinary electrolyte excretion that are characteristic of traditional MRAs, suggesting a reduced risk of hyperkalemia.[4] This differentiated profile positions this compound as a promising therapeutic candidate for patients with heart failure and chronic kidney disease, particularly those at increased risk of electrolyte disturbances. Further clinical development is ongoing to confirm these preclinical findings in patient populations.[6][7]

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 2. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, this compound (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Pharmacokinetics of the Mineralocorticoid Receptor Modulator AZD9977 in Healthy Men: A Phase I Multiple Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical safety, tolerability, pharmacokinetics and effects on urinary electrolyte excretion of AZD9977, a novel, selective mineralocorticoid receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Balcinrenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balcinrenone (AZD9977) is a novel, non-steroidal, selective mineralocorticoid receptor (MR) modulator currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure (HF).[1][2][3] Developed by AstraZeneca, this compound exhibits a unique pharmacological profile, acting as a partial antagonist of the MR.[4] This property is believed to confer cardio-renal protection comparable to existing steroidal MR antagonists, but with a potentially reduced risk of hyperkalemia.[4][5] This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical pharmacology, clinical trial data, and key experimental methodologies.

Introduction: The Rationale for a Novel Mineralocorticoid Receptor Modulator

The mineralocorticoid receptor plays a crucial role in regulating fluid and electrolyte balance, primarily through the actions of aldosterone (B195564) in the kidneys.[1] However, overactivation of the MR in non-epithelial tissues is implicated in the pathophysiology of cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage.[6][7] While steroidal MR antagonists like spironolactone (B1682167) and eplerenone (B1671536) have demonstrated clinical benefits in heart failure, their use can be limited by the risk of hyperkalemia.[4] This has driven the search for novel, non-steroidal MR modulators with an improved benefit-risk profile. This compound emerged from this research as a promising candidate with a distinct mechanism of action.[6]

Mechanism of Action: Selective Mineralocorticoid Receptor Modulation

This compound is a selective MR modulator that functions as a partial antagonist.[4] Unlike full antagonists, this compound's interaction with the MR induces a unique conformational change in the receptor. This distinct conformation is thought to alter the recruitment of co-activator proteins to the receptor complex, leading to a differential modulation of downstream gene expression.[4]

This selective modulation is hypothesized to separate the beneficial organ-protective effects from the adverse effects on electrolyte excretion.[6] Preclinical studies have shown that while this compound effectively blocks the detrimental effects of aldosterone in cardiovascular and renal tissues, it has minimal impact on the urinary sodium-to-potassium ratio, a key indicator of hyperkalemia risk.[4]

Signaling Pathway

The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that influences gene transcription. In its inactive state, the MR resides in the cytoplasm. Upon aldosterone binding, it translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes such as serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits Nedd4-2, an E3 ubiquitin ligase that targets the epithelial sodium channel (ENaC) for degradation. This leads to increased ENaC abundance at the cell surface and subsequent sodium and water reabsorption. This compound, as a partial antagonist, modulates this pathway to reduce the downstream effects of aldosterone.

Preclinical Development

In Vitro Pharmacology

This compound's interaction with the mineralocorticoid receptor has been characterized through various in vitro assays.

| Parameter | This compound (AZD9977) | Eplerenone | Reference |

| Human MR Binding Affinity (pKi) | 7.5 | - | [2] |

| Human MR Functional Antagonism (IC50) | 0.28 µM | 0.34 µM | [6] |

| Human MR % Antagonism | 69% (Partial) | Full | [2] |

| Mouse MR Functional Antagonism (IC50) | 0.08 µM | - | [2] |

| Rat MR Functional Antagonism (IC50) | 0.08 µM | - | [2] |

| Glucocorticoid Receptor Binding (pKi) | 5.4 | - | [2] |

| Progesterone Receptor Binding (pKi) | 4.6 | - | [2] |

Preclinical Efficacy

The efficacy of this compound has been evaluated in several animal models of kidney disease. In a study of uni-nephrectomized rats receiving aldosterone and a high-salt diet, this compound dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR).[2] Furthermore, in a mouse model of diabetic kidney disease, this compound was shown to halt disease progression and reduce urine albumin excretion, with an apparent additive effect when co-administered with enalapril.[2] These preclinical studies demonstrated that this compound provides renal protection comparable to full MR antagonists.[8][9]

Clinical Development

This compound, often in combination with the SGLT2 inhibitor dapagliflozin (B1669812), has been investigated in a series of clinical trials for chronic kidney disease and heart failure.[1]

Pharmacokinetics

Human pharmacokinetic studies have shown that this compound is metabolized primarily via oxidation, with CYP3A4 being the main enzyme responsible.[3] The drug is eliminated through both urine (45.2%) and feces (48.9%).[3]

| Parameter | Value | Reference |

| Apparent Clearance (CL/F) | 9.39 L/h | [3] |

| Apparent Central Volume of Distribution (Vc/F) | 23.4 L | [3] |

Phase II Clinical Trials

This Phase IIb trial evaluated the efficacy and safety of this compound in combination with dapagliflozin in patients with heart failure and chronic kidney disease.[5][10]

Baseline Characteristics of the MIRACLE Trial Population

| Characteristic | Value |

| Number of Patients | 133 |

| Inclusion Criteria | Symptomatic HF, EF <60%, eGFR ≥30 to ≤60 ml/min/1.73 m², UACR ≥30 to <3000 mg/g |

| Treatments | This compound (15, 50, or 150 mg/day) + Dapagliflozin (10 mg/day) vs. Placebo + Dapagliflozin (10 mg/day) |

| Duration | 12 weeks |

Efficacy and Safety Results of the MIRACLE Trial

| Outcome | Result | Reference |

| Primary Endpoint (UACR Reduction) | No significant difference between this compound + dapagliflozin groups vs. dapagliflozin + placebo. | [5] |

| Serum Potassium | Possible dose-dependent increases. | [5] |

| eGFR | Reduced in the highest dose group. | [5] |

| Hyperkalemia Adverse Events | Led to discontinuation in 2 participants receiving this compound + dapagliflozin and none in the placebo group. | [5] |

This Phase IIb dose-finding study assessed the efficacy and safety of this compound combined with dapagliflozin in patients with chronic kidney disease and albuminuria.[1][2][11]

Baseline Characteristics of the MIRO-CKD Trial Population [1][11]

| Characteristic | Value |

| Number of Patients | 324 |

| Mean Age (years) | 64.6 |

| Female (%) | 34 |

| Mean eGFR (mL/min/1.73 m²) | 42.2 |

| Median UACR (mg/g) | 365.5 |

| Type 2 Diabetes Mellitus (%) | 56.5 |

| Receiving SGLT2i at Baseline (%) | 56.2 |

| Receiving RAASi at Baseline (%) | 87.1 |

Efficacy and Safety Results of the MIRO-CKD Trial

| Outcome | This compound 15 mg + Dapagliflozin 10 mg | This compound 40 mg + Dapagliflozin 10 mg | Dapagliflozin 10 mg + Placebo | Reference |

| Relative UACR Reduction vs. Dapagliflozin alone at Week 12 | -22.8% (p=0.0038) | -32.8% (p<0.0001) | - | [12] |

| Investigator-Reported Hyperkalemia | 6% | 7% | 5% | [12] |

Experimental Protocols

Mineralocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the mineralocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation: A source of mineralocorticoid receptors, such as cell membranes from a cell line overexpressing the human MR, is prepared.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and a range of concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the unbound ligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.

Mineralocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional activity of a compound on the mineralocorticoid receptor by quantifying the expression of a reporter gene.

Methodology:

-

Cell Culture and Transfection: A suitable host cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one containing the coding sequence for the human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements (HREs) for the MR.

-

Cell Treatment: The transfected cells are then treated with a known MR agonist (e.g., aldosterone) to stimulate reporter gene expression, along with varying concentrations of the test compound (this compound) to assess its antagonistic activity.

-

Incubation: The cells are incubated for a sufficient period to allow for gene transcription and translation of the reporter protein.

-

Assay: The cells are lysed, and the activity of the reporter protein is measured. For a luciferase reporter, a substrate is added, and the resulting luminescence is quantified using a luminometer.

-

Data Analysis: The results are expressed as a percentage of the maximal response induced by the agonist alone. An IC50 value is calculated to determine the concentration of the test compound that causes a 50% inhibition of the agonist-induced reporter gene activity.

Chemical Synthesis

The chemical synthesis of this compound (AZD9977) has been described, with various labeled versions prepared for preclinical and clinical studies. These include stable isotope labeled ([²H] and [¹³C]), tritiated ([³H]), and carbon-14 (B1195169) ([¹⁴C]) labeled forms.[7][13] The synthesis of the labeled compounds often involves a standard iodination-tritiodehalogenation approach or the introduction of labeled precursors at a late stage in the synthetic route.[7]

Conclusion

This compound is a promising novel mineralocorticoid receptor modulator with a unique mechanism of action that distinguishes it from existing MR antagonists. Its development has been guided by a strong preclinical rationale and is now progressing through late-stage clinical trials. The data gathered so far suggest that this compound, particularly in combination with dapagliflozin, has the potential to offer a new therapeutic option for patients with chronic kidney disease and heart failure, potentially with an improved safety profile regarding hyperkalemia. The ongoing and future clinical studies will be crucial in further defining the role of this compound in the management of these complex and prevalent conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Efficacy and safety of this compound and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration–QT modeling demonstrates that the selective mineralocorticoid receptor modulator, this compound (AZD9977), does not prolong QT interval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound plus dapagliflozin in patients with heart failure and chronic kidney disease: Results from the phase 2b MIRACLE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of Stable Isotope, Tritiated, and Carbon‐14 Labeled this compound | CoLab [colab.ws]

- 8. Efficacy and safety of this compound and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. weldonbiotech.com [weldonbiotech.com]

- 13. Synthesis of Stable Isotope, Tritiated, and Carbon-14 Labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Balcinrenone: A Technical Guide to a Novel Selective Mineralocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balcinrenone (AZD977) is a potent, selective, and orally active non-steroidal mineralocorticoid receptor (MR) modulator that has shown promise in preclinical and clinical studies for the treatment of heart failure and chronic kidney disease.[1][2][3] As a partial MR antagonist, this compound presents a differentiated pharmacological profile compared to traditional steroidal MR antagonists like eplerenone.[4] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies used in its characterization.

Chemical Structure and Identification

This compound is a complex organic molecule with the IUPAC name 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide.[5] Its chemical structure is characterized by a fluoro-dihydro-benzoxazine core linked to a benzoxazinone (B8607429) moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[(3S)-7-Fluoro-4-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-2,3-dihydro-1,4-benzoxazin-3-yl]-N-methylacetamide | [5] |

| Synonyms | AZD9977, AZD-9977 | [5] |

| CAS Number | 1850385-64-6 | [5] |

| PubChem CID | 118599727 | [6] |

| Molecular Formula | C20H18FN3O5 | [6] |

| SMILES | CNC(=O)C[C@H]1COC2=C(N1C(=O)C3=CC4=C(C=C3)OCC(=O)N4)C=CC(=C2)F | [5] |

| InChI | InChI=1S/C20H18FN3O5/c1-22-18(25)8-13-9-28-17-7-12(21)3-4-15(17)24(13)20(27)11-2-5-16-14(6-11)23-19(26)10-29-16/h2-7,13H,8-10H2,1H3,(H,22,25)(H,23,26)/t13-/m0/s1 | [5] |

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid.[7] Its physicochemical and pharmacological properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 399.37 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | DMSO: 250 mg/mL (625.99 mM) | [7] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [7] |

Table 3: Pharmacological Properties of this compound

| Property | Value | Reference(s) |

| Mechanism of Action | Selective Mineralocorticoid Receptor (MR) Modulator (Partial Antagonist) | [4] |

| In Vitro Potency (Human MR) | Similar to eplerenone | [1] |

| pKi (Binding Affinity) | MR: 7.5, GR: 5.4, PR: 4.6 | [7] |

| IC50 (Aldosterone-activated MR) | 0.28 µM | [7] |

| Absolute Bioavailability | 52% | [3][8] |

| Clearance | 14.2 L/h | [3][8] |

| Primary Metabolism | Oxidation via CYP3A4 | [8] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the mineralocorticoid receptor (MR), a nuclear receptor that plays a crucial role in regulating electrolyte balance and blood pressure. Unlike full antagonists, this compound is a partial antagonist.[4] This means that in the presence of the natural ligand, aldosterone (B195564), it competes for binding to the MR and reduces the overall transcriptional activation, but it may have a low level of intrinsic activity in the absence of the agonist. This partial antagonism is thought to contribute to its differentiated safety profile, particularly the reduced risk of hyperkalemia compared to traditional MRAs.[1][2]

The binding of an agonist like aldosterone to the cytoplasmic MR triggers a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to hormone response elements (HREs) on the DNA, leading to the recruitment of co-activators and transcription of target genes. This compound, by binding to the MR, induces a distinct conformational change that results in a different pattern of co-factor recruitment, thereby modulating the downstream gene expression.[4]

Key Experimental Protocols

The characterization of this compound's pharmacological profile involved several key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Mineralocorticoid Receptor Binding Assay

This assay is designed to determine the binding affinity of this compound to the mineralocorticoid receptor. A common method is a competitive radioligand binding assay.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from cells overexpressing the human mineralocorticoid receptor. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Competition Assay Setup:

-

In a 96-well plate, add a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone).

-

Add increasing concentrations of unlabeled this compound or a reference compound (e.g., eplerenone).

-

For determining non-specific binding, a high concentration of an unlabeled ligand is used.

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to trap the membrane-bound radioligand.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay is used to functionally characterize the effect of this compound on the transcriptional activity of the mineralocorticoid receptor.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable human cell line (e.g., HEK293T or U2-OS) that has low endogenous MR expression.[7][10]

-

Co-transfect the cells with three plasmids:

-

An expression vector containing the full-length human mineralocorticoid receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple MR hormone response elements (HREs).[10]

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[10]

-

-

-

Compound Treatment: After an appropriate incubation period for plasmid expression, treat the cells with:

-

Vehicle control (e.g., DMSO).

-

A known MR agonist (e.g., aldosterone) to induce a maximal response.

-

The agonist in combination with increasing concentrations of this compound to assess its antagonistic activity.

-

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 14-16 hours) to allow for reporter gene expression.[10]

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.

-

Luciferase Activity Measurement:

-

Add a luciferase substrate to the cell lysate and measure the light emission using a luminometer. This corresponds to the activity of the MR-driven reporter.

-

Subsequently, add a substrate for the control reporter (e.g., Renilla) and measure its activity.

-

-

Data Analysis: Normalize the MR-reporter activity to the control reporter activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine its potency (IC50) in inhibiting the aldosterone-induced MR activation.

Preclinical and Clinical Overview

Preclinical studies in animal models of kidney disease have demonstrated that this compound can reduce albuminuria and improve kidney histopathology to a similar extent as eplerenone.[1][11] Notably, in acute animal studies, this compound did not significantly affect the urinary sodium-to-potassium ratio, suggesting a lower risk of causing hyperkalemia.[1]

This compound has progressed into clinical trials, both as a monotherapy and in combination with other drugs like dapagliflozin (B1669812), for patients with heart failure and chronic kidney disease.[12][13][14][15][16] These trials are designed to evaluate its efficacy in reducing cardiovascular and renal events, as well as its safety and tolerability profile in patient populations.[12][13][14][15][16]

Conclusion

This compound is a novel, selective mineralocorticoid receptor modulator with a distinct pharmacological profile as a partial antagonist. Its chemical structure and properties have been well-characterized, and its mechanism of action via the MR signaling pathway is understood. Key in vitro assays, such as binding and reporter gene assays, have established its potency and selectivity. Preclinical and ongoing clinical studies support its potential as a therapeutic agent for cardiorenal diseases, possibly with an improved safety profile concerning electrolyte disturbances compared to existing MRAs. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 2. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Analysis of this compound in Healthy Participants and Participants with Heart Failure and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Azd-9977 | C20H18FN3O5 | CID 118599727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. eubopen.org [eubopen.org]

- 11. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. research.regionh.dk [research.regionh.dk]

- 15. Efficacy and safety of this compound and dapagliflozin for CKD: design and baseline characteristics of the MIRO-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy, Safety and Tolerability of this compound/Dapagliflozin Compared to Dapagliflozin in Adults with Chronic Kidney Disease [astrazenecaclinicaltrials.com]

AZD9977 (Balcinrenone): A Technical Guide to Target Engagement and Binding Affinity

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZD9977, a novel, non-steroidal, selective Mineralocorticoid Receptor (MR) modulator. It details the compound's binding affinity, target engagement, and the experimental methodologies used for its characterization. AZD9977 is distinguished from traditional MR antagonists (MRAs) by its unique mechanism, which offers the potential for organ protection with a reduced risk of hyperkalemia.[1][2]

Primary Target and Mechanism of Action

The primary molecular target of AZD9977 is the Mineralocorticoid Receptor (MR) , a ligand-activated transcription factor involved in regulating sodium and water homeostasis.[3][4] Unlike steroidal antagonists such as spironolactone (B1682167) and eplerenone (B1671536), AZD9977 is a non-steroidal compound that functions as a partial antagonist of the MR.[5][6]

This distinct mode of action is central to its pharmacological profile. In functional assays, AZD9977 suppresses a maximum of 69% of aldosterone-induced MR activity, whereas full antagonists like eplerenone achieve complete suppression.[3][6] In the absence of an agonist, AZD9977 exhibits partial agonist activity (31% efficacy).[6] This behavior stems from a unique interaction pattern with the MR's ligand-binding domain, which results in a distinct recruitment of transcriptional co-factor peptides compared to full antagonists.[1][7] This modulation is believed to separate its beneficial organ-protective effects from the acute effects on urinary electrolyte excretion that drive hyperkalemia.[1][6]

Quantitative Binding Affinity and Potency

AZD9977 demonstrates potent and selective binding to the human Mineralocorticoid Receptor, with an in vitro potency comparable to that of eplerenone.[1][6] Its selectivity against other steroid hormone receptors, such as the Glucocorticoid (GR) and Progesterone (PR) receptors, is significant.[3]

The inhibition constant (Ki) is an intrinsic measure of binding affinity, while the IC50 is the concentration of an inhibitor required to reduce a specific biological response by 50% and is dependent on assay conditions.[8][9]

| Compound | Target | Assay Type | Parameter | Value | Reference |

| AZD9977 | Human MR | Radioligand Binding | pKi | 7.5 | [3] |

| Ki | 31.6 nM | Calculated | |||

| Human MR | Reporter Gene | IC50 | 0.28 µM (280 nM) | [3][6] | |

| Human MR (LBD) | Reporter Gene | IC50 | 0.37 µM | [3] | |

| Mouse MR (LBD) | Reporter Gene | IC50 | 0.08 µM | [3] | |

| Rat MR (LBD) | Reporter Gene | IC50 | 0.08 µM | [3] | |

| Human GR | Radioligand Binding | pKi | 5.4 | [3] | |

| Human PR | Radioligand Binding | pKi | 4.6 | [3] | |

| Eplerenone | Human MR | Reporter Gene | IC50 | 0.34 µM (340 nM) | [6] |

Experimental Protocols & Methodologies

The characterization of AZD9977's binding and functional activity relies on standard pharmacological assays.

This assay is performed to determine the direct binding affinity (Ki) of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.[6]

Objective: To quantify the binding affinity of AZD9977 for the Mineralocorticoid Receptor.

Protocol Outline:

-

Receptor Preparation: A source of recombinant human MR is prepared, typically from cell membrane fractions or purified protein preparations.[10]

-

Reaction Mixture: In assay wells, the MR preparation is incubated with a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone) and varying concentrations of the unlabeled test compound (AZD9977).

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand, commonly via rapid filtration through glass fiber filters.[10]

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (AZD9977) concentration. An IC50 value is determined from the resulting sigmoidal curve. This IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11]

This functional assay measures the ability of a compound to either activate (as an agonist) or block the activation (as an antagonist) of a receptor-mediated signaling pathway that results in the transcription of a reporter gene.

Objective: To determine the functional potency (IC50) and efficacy (degree of antagonism) of AZD9977 on MR-mediated gene transcription.[6]

Protocol Outline:

-

Cell Culture: A human cell line (e.g., U2-OS) is engineered to stably or transiently express the full-length human MR.[3][6]

-

Reporter Construct: The cells are also transfected with a reporter plasmid. This plasmid contains a promoter with MR-specific Hormone Response Elements (HREs) driving the expression of a reporter gene, such as luciferase.[12]

-

Cell Plating: The engineered cells are plated into multi-well plates and allowed to adhere.

-

Compound Treatment:

-

Incubation: The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis & Reagent Addition: The cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) is added.

-

Signal Detection: The light output (luminescence) is measured using a luminometer. The intensity of the signal is proportional to the level of reporter gene expression and, therefore, MR activity.

-

Data Analysis: Luminescence values are plotted against the log concentration of AZD9977 to generate dose-response curves, from which IC50 and efficacy values are determined.

References

- 1. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective mineralocorticoid receptor modulator AZD9977 reveals differences in mineralocorticoid effects of aldosterone and fludrocortisone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion | PLOS One [journals.plos.org]

- 6. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of AZD9977 and spironolactone on serum potassium in heart failure with preserved or mildly reduced ejection fraction, and renal impairment: A randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 9. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. indigobiosciences.com [indigobiosciences.com]

Balcinrenone and Cardiac Fibroblasts: An In-Depth Technical Guide to In Vitro Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins by activated cardiac fibroblasts, is a central pathological process in many forms of heart disease, leading to ventricular stiffening and dysfunction.[1] The mineralocorticoid receptor (MR) has been identified as a key mediator of these fibrotic processes.[2] Balcinrenone (AZD9977) is a novel, non-steroidal, selective MR modulator currently under investigation for heart failure and chronic kidney disease.[3] While clinical data is emerging, a detailed understanding of its direct effects on cardiac fibroblasts at a cellular and molecular level is crucial for elucidating its anti-fibrotic potential.

This technical guide provides a comprehensive overview of the core in vitro methodologies and signaling pathways relevant to the study of this compound's effects on cardiac fibroblasts. Although direct experimental data on this compound in this specific context is limited in publicly available literature, this guide synthesizes established protocols and knowledge of other mineralocorticoid receptor antagonists (MRAs) to provide a robust framework for investigation.

Core Concepts in Cardiac Fibroblast Activation

Cardiac fibroblasts are the primary cell type responsible for maintaining the structural integrity of the heart through regulated ECM turnover.[1] In response to injury and pathological stimuli, such as aldosterone (B195564), these quiescent cells differentiate into activated myofibroblasts. This transition is marked by increased proliferation, expression of alpha-smooth muscle actin (α-SMA), and excessive synthesis and deposition of ECM components, particularly type I and type III collagen.[1][4]

Experimental Protocols for In Vitro Analysis

A typical experimental workflow to investigate the effects of a compound like this compound on cardiac fibroblast activation is outlined below.

Detailed Methodologies

1. Isolation and Culture of Cardiac Fibroblasts:

-

Source: Primary cardiac fibroblasts are typically isolated from adult rat or mouse ventricles.[5]

-

Protocol: The process involves enzymatic digestion of the minced ventricular tissue, followed by selective adhesion to culture plates to separate fibroblasts from other cardiac cell types.[5]

-

Quiescence: To mimic the in vivo resting state, fibroblasts can be cultured on soft substrates (e.g., hydrogels) or serum-starved for a period before stimulation.[5][6]

2. Proliferation Assays:

-

Principle: To quantify the rate of cell division in response to stimuli and treatment.

-

Methods:

-

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction with a fluorescent azide.

-

Ki67 Staining: Immunofluorescent staining for the Ki67 protein, a cellular marker for proliferation.[7]

-

MTS Assay: A colorimetric assay to assess cell viability and metabolic activity, which can be an indirect measure of proliferation.

-

3. Myofibroblast Differentiation (α-SMA Expression):

-

Principle: To assess the transformation of fibroblasts into contractile myofibroblasts.

-

Methods:

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody specific for α-SMA. The formation of α-SMA stress fibers is visualized using fluorescence microscopy.[4][5]

-

Western Blotting: Total protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an α-SMA antibody to quantify its expression level.

-

RT-qPCR: Measures the mRNA expression level of the Acta2 gene, which codes for α-SMA.

-

4. Extracellular Matrix (Collagen) Synthesis:

-

Principle: To measure the production of key ECM proteins, primarily collagen.

-

Methods:

-

Sirius Red Assay: A quantitative colorimetric method to determine the total collagen content in cell culture supernatants or cell layers.

-

[³H]-Proline Incorporation Assay: Measures the incorporation of radiolabeled proline into newly synthesized collagen.[8]

-

RT-qPCR: Quantifies the mRNA expression of collagen genes, such as COL1A1 and COL3A1.[9]

-

Western Blotting: Detects the protein levels of type I and type III collagen.

-

Key Signaling Pathways in Cardiac Fibrosis and MR Antagonism

This compound, as an MR modulator, is expected to interfere with aldosterone-induced pro-fibrotic signaling. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β)/Smad pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

TGF-β/Smad Signaling Pathway

TGF-β is a potent pro-fibrotic cytokine that plays a central role in the differentiation of fibroblasts into myofibroblasts and the subsequent production of ECM.[1] MR activation can amplify TGF-β signaling.

MR antagonism, potentially by this compound, is hypothesized to increase the expression of the inhibitory Smad7, which in turn hinders the phosphorylation of Smad2/3, thereby dampening the pro-fibrotic gene expression program.[10]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in fibroblast proliferation and hypertrophy. Aldosterone has been shown to activate this pathway through the MR.

By blocking the MR, this compound is expected to prevent the downstream activation of the Ras-Raf-MEK-ERK cascade, thereby inhibiting fibroblast proliferation and the expression of pro-fibrotic genes.

Data Presentation: Hypothetical Effects of this compound

The following tables present hypothetical quantitative data illustrating the potential dose-dependent effects of this compound on key fibrotic parameters in cultured cardiac fibroblasts stimulated with aldosterone. These tables are for illustrative purposes, based on the known effects of other non-steroidal MRAs, and should be validated by direct experimentation.

Table 1: Effect of this compound on Cardiac Fibroblast Proliferation (EdU Incorporation)

| Treatment Group | Aldosterone (100 nM) | This compound (nM) | % EdU Positive Cells (Mean ± SD) |

| Control | - | - | 5.2 ± 1.1 |

| Aldosterone | + | - | 25.8 ± 3.5 |

| This compound | + | 10 | 18.1 ± 2.9 |

| This compound | + | 100 | 10.5 ± 2.1 |

| This compound | + | 1000 | 6.3 ± 1.5 |

Table 2: Effect of this compound on Myofibroblast Differentiation (α-SMA Expression)

| Treatment Group | Aldosterone (100 nM) | This compound (nM) | Relative α-SMA Protein Level (Fold Change vs. Control) |

| Control | - | - | 1.0 |

| Aldosterone | + | - | 4.7 ± 0.6 |

| This compound | + | 10 | 3.1 ± 0.4 |

| This compound | + | 100 | 1.8 ± 0.3 |

| This compound | + | 1000 | 1.2 ± 0.2 |

Table 3: Effect of this compound on Collagen Synthesis (COL1A1 mRNA Expression)

| Treatment Group | Aldosterone (100 nM) | This compound (nM) | Relative COL1A1 mRNA Level (Fold Change vs. Control) |

| Control | - | - | 1.0 |

| Aldosterone | + | - | 8.2 ± 1.1 |

| This compound | + | 10 | 5.5 ± 0.8 |

| This compound | + | 100 | 2.9 ± 0.5 |

| This compound | + | 1000 | 1.4 ± 0.3 |

Conclusion

This technical guide provides a foundational framework for the in vitro investigation of this compound's effects on cardiac fibroblasts. Based on its mechanism as a selective MR modulator and evidence from other MRAs, it is hypothesized that this compound will attenuate aldosterone-induced cardiac fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis. This is likely mediated through the inhibition of key pro-fibrotic signaling pathways, including the TGF-β/Smad and MAPK/ERK cascades. The experimental protocols and assays detailed herein offer a robust approach for researchers and drug development professionals to rigorously test these hypotheses and quantify the anti-fibrotic efficacy of this compound at the cellular level. Such studies are essential for a complete understanding of its therapeutic potential in combating cardiac fibrosis.

References

- 1. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease [mdpi.com]

- 4. The role of α-smooth muscle actin in fibroblast-mediated matrix contraction and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maintaining resting cardiac fibroblasts in vitro by disrupting mechanotransduction | PLOS One [journals.plos.org]

- 7. Cardiac fibroblast proliferation rates and collagen expression mature early and are unaltered with advancing age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collagen metabolism in cultured adult rat cardiac fibroblasts: response to angiotensin II and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

Balcinrenone and its Impact on Renal Podocyte Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balcinrenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) currently under investigation for the treatment of chronic kidney disease (CKD) and heart failure. A primary indicator of CKD progression is albuminuria, a condition often resulting from the dysfunction of renal podocytes. These specialized cells are a critical component of the glomerular filtration barrier. While direct preclinical studies on the effects of this compound on podocytes are not yet extensively published, its mechanism of action as an MRA allows for strong inference based on the well-documented role of mineralocorticoid receptor (MR) activation in podocyte injury and the protective effects of other MRAs. This document provides a comprehensive overview of the putative effects of this compound on renal podocyte function, drawing from clinical data on this compound and preclinical data from other MRAs.

Introduction: The Role of Podocytes and Mineralocorticoid Receptor Activation in Renal Disease

Renal podocytes are highly differentiated epithelial cells that encircle the glomerular capillaries. Their intricate foot processes are interconnected by a specialized cell-cell junction known as the slit diaphragm, forming a crucial barrier to prevent the loss of protein, such as albumin, from the blood into the urine. Injury to podocytes leads to the effacement of these foot processes, disruption of the slit diaphragm, and ultimately, podocyte detachment and loss. This damage compromises the integrity of the glomerular filtration barrier, resulting in proteinuria, a hallmark of progressive kidney disease[1].